molecular formula C31H33Cl2N3O4 B12460700 1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-[(2-chlorophenyl)(4-chlorophenyl)methyl]cyclohexanecarboxamide

1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-[(2-chlorophenyl)(4-chlorophenyl)methyl]cyclohexanecarboxamide

Cat. No.: B12460700
M. Wt: 582.5 g/mol
InChI Key: FDIBZRXJXROZBH-UHFFFAOYSA-N
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Description

1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-[(2-chlorophenyl)(4-chlorophenyl)methyl]cyclohexanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a carboxamide group, and it contains multiple aromatic rings with methoxy and chloro substituents. The presence of both acetylglycyl and amino groups further adds to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-[(2-chlorophenyl)(4-chlorophenyl)methyl]cyclohexanecarboxamide typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Cyclohexanecarboxamide Core: The cyclohexanecarboxamide core can be synthesized by reacting cyclohexanecarboxylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Aromatic Substituents: The aromatic rings with methoxy and chloro substituents can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the Acetylglycyl Group: The acetylglycyl group can be attached via an amide bond formation reaction, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-[(2-chlorophenyl)(4-chlorophenyl)methyl]cyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.

    Substitution: The chloro substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-[(2-chlorophenyl)(4-chlorophenyl)methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-[(N-acetylglycyl)(4-hydroxyphenyl)amino]-N-[(2-chlorophenyl)(4-chlorophenyl)methyl]cyclohexanecarboxamide: Similar structure with a hydroxyl group instead of a methoxy group.

    1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-[(2-bromophenyl)(4-chlorophenyl)methyl]cyclohexanecarboxamide: Similar structure with a bromine substituent instead of a chlorine substituent.

Uniqueness

1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-[(2-chlorophenyl)(4-chlorophenyl)methyl]cyclohexanecarboxamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H33Cl2N3O4

Molecular Weight

582.5 g/mol

IUPAC Name

1-(N-(2-acetamidoacetyl)-4-methoxyanilino)-N-[(2-chlorophenyl)-(4-chlorophenyl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C31H33Cl2N3O4/c1-21(37)34-20-28(38)36(24-14-16-25(40-2)17-15-24)31(18-6-3-7-19-31)30(39)35-29(22-10-12-23(32)13-11-22)26-8-4-5-9-27(26)33/h4-5,8-17,29H,3,6-7,18-20H2,1-2H3,(H,34,37)(H,35,39)

InChI Key

FDIBZRXJXROZBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)N(C1=CC=C(C=C1)OC)C2(CCCCC2)C(=O)NC(C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl

Origin of Product

United States

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